Nlrp3-IN-6

Catalog No.
S12870077
CAS No.
M.F
C18H15ClN2O4S3
M. Wt
455.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nlrp3-IN-6

Product Name

Nlrp3-IN-6

IUPAC Name

4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide

Molecular Formula

C18H15ClN2O4S3

Molecular Weight

455.0 g/mol

InChI

InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8-

InChI Key

WTXZNFZCCPBQIR-PXNMLYILSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S

NLRP3-IN-6 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome, a crucial component of the innate immune system. The NLRP3 inflammasome plays a significant role in mediating inflammatory responses through the activation of caspase-1, which subsequently leads to the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The activation of this inflammasome is associated with various inflammatory diseases, making it a key target for therapeutic intervention.

: A series of reactions such as alkylation, acylation, or cyclization are employed to construct the core structure of NLRP3-IN-6.
  • Purification: Following synthesis, compounds are purified using techniques like column chromatography to isolate the desired product from by-products.
  • Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
  • The biological activity of NLRP3-IN-6 has been demonstrated in various preclinical models. It has shown efficacy in reducing inflammation in conditions such as gout, type 2 diabetes, and neurodegenerative diseases where NLRP3 activation is implicated. By inhibiting the NLRP3 inflammasome, NLRP3-IN-6 decreases the secretion of inflammatory cytokines, thereby mitigating tissue damage and promoting a more regulated immune response .

    NLRP3-IN-6 has potential applications in treating various inflammatory diseases linked to aberrant NLRP3 inflammasome activity. These include:

    • Autoimmune Diseases: Conditions like rheumatoid arthritis and systemic lupus erythematosus.
    • Metabolic Disorders: Such as type 2 diabetes and obesity-related inflammation.
    • Neurodegenerative Diseases: Including Alzheimer's disease, where neuroinflammation plays a critical role in disease progression.
      The compound is also being explored in combination therapies to enhance anti-inflammatory effects .

    Interaction studies have revealed that NLRP3-IN-6 binds selectively to the NACHT domain of the NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly. This selective inhibition highlights its potential for minimizing off-target effects compared to broader anti-inflammatory agents. Studies employing cellular models have shown that treatment with NLRP3-IN-6 significantly reduces levels of activated caspase-1 and downstream cytokines in response to known NLRP3 activators like ATP and nigericin .

    Several compounds exhibit similar mechanisms targeting the NLRP3 inflammasome. Below is a comparison highlighting their uniqueness:

    CompoundMechanism of ActionUnique Features
    NLRP3-IN-6Inhibits assembly and activation of NLRP3Selective for NACHT domain; effective in multiple inflammatory models
    MCC950Selective inhibitor of NLRP3 inflammasomeFirst identified selective inhibitor; well-studied but less potent than NLRP3-IN-6
    CY-09Inhibits ATPase activity of NLRP3Targets ATP binding site; broader effects on other inflammasomes
    BAY 11-7082Inhibits NF-kB signalingNon-selective; affects multiple pathways beyond NLRP3
    ColchicineDisrupts microtubule formationHistorically used for gout; broader anti-inflammatory effects

    NLRP3-IN-6 stands out due to its selective inhibition mechanism and effectiveness across various disease models, making it a promising candidate for further development in targeted therapies against inflammation-related diseases .

    Molecular Interactions with NLRP3 Components

    3.1.1. Binding Affinity to the NACHT Domain

    The drug-affinity responsive target-stability assay and cellular thermal-shift assay both demonstrated that Nlrp3-IN-6 physically associates with full-length NLR family pyrin domain-containing protein 3. Surface plasmon resonance measurements performed with the isolated NACHT domain yielded a dissociation constant of 1.15 µmol L⁻¹, confirming a direct, sub-micromolar interaction that is absent when the pyrin or leucine-rich-repeat regions are tested in isolation [1]. Competitive pull-down experiments using adenosine diphosphate–loaded lysates showed that Nlrp3-IN-6 displaces adenosine diphosphate from the Walker-B cleft at 10 µmol L⁻¹, indicating occupation of the canonical nucleotide pocket [2].

    ParameterExperimental systemResult for Nlrp3-IN-6Reference
    Dissociation constant (K_D)SPR, purified NACHT1.15 µmol L⁻¹ [1]
    ΔT_m (CETSA)THP-1 lysate+6.1 °C (10 µmol L⁻¹) [2]
    Protease-protection (DARTS)J774A.1 lysate80% band retention at 20 µmol L⁻¹ [2]
    3.1.2. Oligomerization-Inhibition Mechanisms

    Cross-linking immunoblotting showed that Nlrp3-IN-6 lowers the amount of high-molecular-mass NLRP3 complexes by 77% at 1 µmol L⁻¹ in lipopolysaccharide-primed macrophages [2]. Fluorescence microscopy demonstrated an 82% reduction in apoptosis-associated speck-like protein filament speck formation under identical conditions [2]. Co-immunoprecipitation further revealed a dose-dependent loss of the NLRP3–NEK7 interaction, indicating that the compound sterically hinders the nucleation interface required for inflammasome assembly [2].

    Read-outVehicle1 µmol L⁻¹ Nlrp3-IN-6% InhibitionReference
    NLRP3 oligomers (densitometry)1.00 ± 0.090.23 ± 0.0477% [2]
    ASC speck-positive cells68 ± 6%12 ± 3%82% [2]
    NLRP3–NEK7 co-IP signal1.00 ± 0.110.29 ± 0.0571% [2]

    ATPase Activity Modulation

    Steady-state inorganic-phosphate release assays performed with recombinant NACHT domain showed no significant change in adenosine triphosphate hydrolysis rate over the 0.1–10 µmol L⁻¹ concentration range (≤ 6% variation versus vehicle, p > 0.05) [2]. These findings indicate that Nlrp3-IN-6 acts primarily by preventing protein-protein self-assembly rather than by blocking adenosine triphosphate turnover—a mechanism that distinguishes it from classical Walker-B antagonists such as 3,4-methylenedioxy-β-nitrostyrene.

    ConcentrationATPase activity (% of control)Reference
    0.1 µmol L⁻¹97 ± 4% [2]
    1 µmol L⁻¹95 ± 5% [2]
    10 µmol L⁻¹94 ± 6% [2]

    Specificity Profiling Against NLR Family Members

    Inflammasome-reconstitution assays were carried out in phorbol 12-myristate 13-acetate-primed THP-1 macrophages. While interleukin-1β release driven by NLRP3 stimulation (nigericin) was inhibited with an IC₅₀ of 0.25 µmol L⁻¹ [1], cytokine production triggered through absent-in-melanoma-2 (double-stranded deoxyribonucleic acid) or NLR family caspase recruitment domain-containing protein 4 (flagellin) was unaffected up to 20 µmol L⁻¹ [1]. No changes were observed in tumor necrosis factor production, confirming that nuclear factor kappa-light-chain-enhancer signaling remains intact [2].

    Inflammasome sensorActivatorIL-1β IC₅₀ (µmol L⁻¹)Max inhibition at 20 µmol L⁻¹Reference
    NLRP3Nigericin0.25 ± 0.0496 ± 2% [1]
    NLRC4Flagellin> 203 ± 4% [1]
    AIM2Poly(dA:dT)> 204 ± 3% [1]
    NLRP1Muramyl dipeptide> 205 ± 4% [2]

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    1

    Exact Mass

    453.9882482 g/mol

    Monoisotopic Mass

    453.9882482 g/mol

    Heavy Atom Count

    28

    Dates

    Last modified: 08-10-2024

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